![molecular formula C6H2Cl3N3 B1529559 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1923177-10-9](/img/structure/B1529559.png)
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H2Cl3N3. It is a derivative of pyrrolo[3,2-d]pyrimidine, featuring chlorine atoms at the 2, 4, and 7 positions of the pyrrolo[3,2-d]pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to target various kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and metabolism.
Mode of Action
This interaction could lead to changes in the cellular signaling pathways controlled by these targets .
Biochemical Pathways
Given its potential kinase targets, it may influence various cellular signaling pathways, including those involved in cell growth, division, and metabolism .
Pharmacokinetics
Its physicochemical properties suggest high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, indicated by a consensus Log Po/w of 2.56, suggests that it may diffuse easily into cells .
Result of Action
Based on its potential targets, it may modulate cellular signaling pathways, potentially affecting cell growth, division, and metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrrolopyrimidine derivatives have shown anticancer properties, inhibiting the growth and proliferation of cancer cells . The specific effects of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine on cell function, signaling pathways, gene expression, and cellular metabolism are still being studied.
Molecular Mechanism
It is known that some pyrrolopyrimidine derivatives can bind to biomolecules, inhibit or activate enzymes, and change gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolo[3,2-d]pyrimidine. This can be achieved through various methods, such as:
Direct chlorination: Treating pyrrolo[3,2-d]pyrimidine with chlorine gas in the presence of a suitable catalyst under controlled conditions.
Electrophilic substitution: Using chlorinating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to introduce chlorine atoms into the pyrrolo[3,2-d]pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination reaction.
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can yield compounds such as this compound-5,6-dione.
Reduction: Reduction reactions can produce this compound derivatives with reduced oxidation states.
Substitution: Substitution reactions can result in the formation of hydroxylated or aminated derivatives.
Scientific Research Applications
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is structurally similar to other pyrrolo[3,2-d]pyrimidine derivatives, such as:
5H-pyrrolo[3,2-d]pyrimidine
2-chloro-5H-pyrrolo[3,2-d]pyrimidine
7-chloro-5H-pyrrolo[3,2-d]pyrimidine
These compounds share the pyrrolo[3,2-d]pyrimidine core but differ in the number and position of chlorine atoms
Properties
IUPAC Name |
2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHOCBYNLDZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B1529476.png)


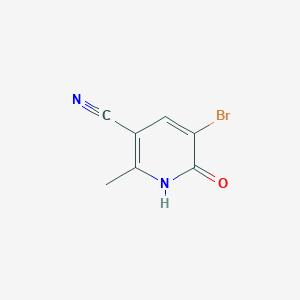
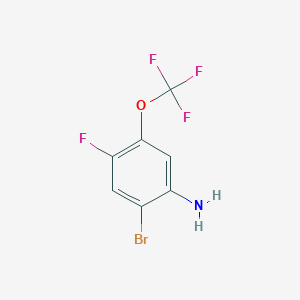

![[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1529483.png)
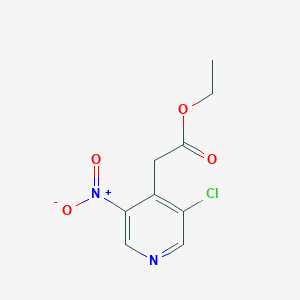
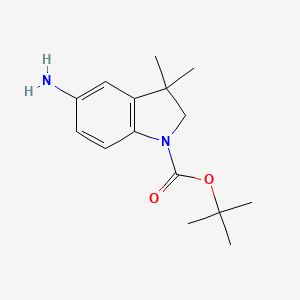
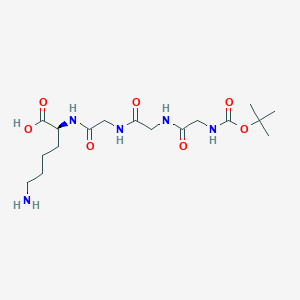

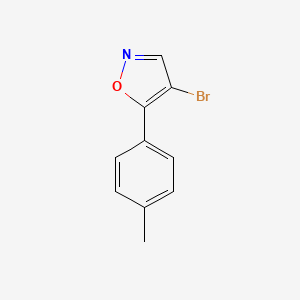
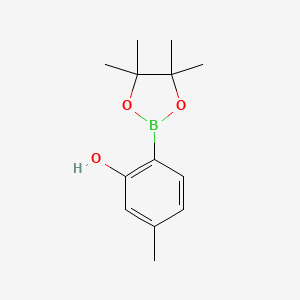
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
